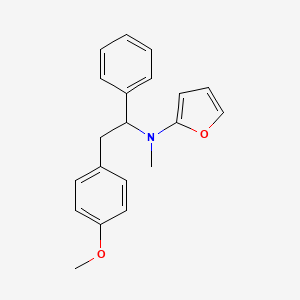
N-(2-(4-methoxyphenyl)-1-phenylethyl)-N-methylfuran-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-methoxyphenyl)-1-phenylethyl)-N-methylfuran-2-amine is an organic compound that belongs to the class of secondary amines This compound is characterized by the presence of a furan ring, a methoxyphenyl group, and a phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxyphenyl)-1-phenylethyl)-N-methylfuran-2-amine typically involves the alkylation of secondary amines. One common method is the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reducing agents are known for their selectivity and efficiency in reducing various functional groups without affecting reducible substituents like nitro and chloride groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of ultrasonic irradiation and green solid acid catalysts has been reported to enhance the efficiency of amide synthesis, which is a crucial step in the production of secondary amines .
化学反応の分析
Types of Reactions
N-(2-(4-methoxyphenyl)-1-phenylethyl)-N-methylfuran-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen. Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce primary or secondary amines.
科学的研究の応用
N-(2-(4-methoxyphenyl)-1-phenylethyl)-N-methylfuran-2-amine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes and receptors.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of N-(2-(4-methoxyphenyl)-1-phenylethyl)-N-methylfuran-2-amine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of enzymes involved in cancer progression or as a modulator of neurotransmitter receptors in the brain .
類似化合物との比較
N-(2-(4-methoxyphenyl)-1-phenylethyl)-N-methylfuran-2-amine can be compared with other similar compounds, such as:
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar methoxyphenyl group but differs in its overall structure and functional groups.
2-methoxy-5-((phenylamino)methyl)phenol: Another related compound with a methoxyphenyl group, but with different substituents and chemical properties.
生物活性
N-(2-(4-methoxyphenyl)-1-phenylethyl)-N-methylfuran-2-amine, also known by its CAS number 436087-18-2, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a furan ring substituted with a methoxyphenyl group and a phenylethyl moiety. The synthesis of this compound can be achieved through various organic reactions, including nucleophilic substitutions and cyclization processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. It has been shown to induce apoptosis in cancer cell lines, which is critical for inhibiting tumor growth.
- Neuroprotective Effects : Some investigations have indicated that the compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Cell Proliferation : The compound has been observed to inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest.
- Caspase Activation : It activates caspases, which are crucial for the apoptotic process, leading to programmed cell death in malignant cells.
- Modulation of Signaling Pathways : The compound may interact with specific signaling pathways involved in cell survival and apoptosis, although detailed pathways remain to be fully elucidated.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Neuroprotective | Potential protective effects on neurons | |
| Cell Proliferation | Inhibits proliferation in various lines |
Case Study 1: Antitumor Efficacy
A study conducted on T47D breast cancer cells demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism involved caspase activation leading to apoptosis, with an EC50 value indicative of high potency (EC50 < 10 µM) .
Case Study 2: Neuroprotective Properties
In a neuroprotection study using neuronal cell cultures exposed to oxidative stress, the compound showed a marked reduction in cell death compared to control groups. This suggests potential use in therapies aimed at neurodegenerative diseases .
特性
分子式 |
C20H21NO2 |
|---|---|
分子量 |
307.4 g/mol |
IUPAC名 |
N-[2-(4-methoxyphenyl)-1-phenylethyl]-N-methylfuran-2-amine |
InChI |
InChI=1S/C20H21NO2/c1-21(20-9-6-14-23-20)19(17-7-4-3-5-8-17)15-16-10-12-18(22-2)13-11-16/h3-14,19H,15H2,1-2H3 |
InChIキー |
QIJGKAIXJCXANB-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CO1)C(CC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















